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  • Product: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
  • CAS: 332410-13-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

A Comprehensive Technical Guide to 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine Executive Summary This technical guide provides an in-depth analysis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

Executive Summary

This technical guide provides an in-depth analysis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, a heterocyclic compound featuring the N-sulfonylpiperidine scaffold. This structural motif is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its presence in various biologically active molecules. This document details the compound's chemical structure, physicochemical properties, a robust and reproducible synthetic protocol, and a full suite of analytical characterization methodologies. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds.

Introduction: The N-Sulfonylpiperidine Scaffold

The piperidine ring is a ubiquitous structural element in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. When the piperidine nitrogen is incorporated into a sulfonamide linkage, forming an N-sulfonylpiperidine, the resulting moiety exhibits a unique combination of chemical stability, hydrogen bond accepting capacity, and steric influence.

Sulfonamides themselves are a cornerstone functional group in medicinal chemistry, famously represented by the sulfa class of antibiotics. The incorporation of a sulfonyl group can modulate a molecule's pharmacokinetic properties, including solubility, metabolic stability, and protein binding. Notably, the sulfonylpiperidine framework has been identified as a key component in novel antibacterial agents that function as inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[1] This highlights the therapeutic potential of this chemical class and underscores the importance of understanding the synthesis and properties of representative molecules like 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

This guide provides a comprehensive technical overview of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, intended to equip researchers and drug development professionals with the foundational knowledge required to synthesize, verify, and utilize this compound in their scientific endeavors.

Chemical Structure and Physicochemical Properties

Molecular Structure

1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is characterized by a central 4-methylpiperidine ring N-substituted with a 4-methoxybenzenesulfonyl group. The structure combines an aliphatic heterocyclic system with an aromatic sulfonyl moiety.

Chemical Structure of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidineFigure 1. 2D Chemical Structure
Physicochemical Data Summary

The fundamental properties of the molecule are summarized in the table below. This data is essential for calculating molar equivalents, interpreting analytical results, and understanding the compound's general characteristics.

PropertyValueSource
IUPAC Name 1-[(4-methoxyphenyl)sulfonyl]-4-methylpiperidinePubChem[2]
Molecular Formula C₁₃H₁₉NO₃SPubChem[2]
Molecular Weight 269.36 g/mol PubChem[2]
CAS Number 244579-99-9PubChem[2]
Physical State Solid (predicted, typical for N-arylsulfonylpiperidines)[3]
Hydrogen Bond Acceptors 4 (3 from O, 1 from N)PubChem[2]
Rotatable Bond Count 2PubChem[2]

Synthesis and Purification

Synthetic Strategy: Nucleophilic Sulfonylation

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is reliably achieved through a standard nucleophilic substitution reaction. This involves the reaction of the secondary amine, 4-methylpiperidine, with an activated sulfonylating agent, 4-methoxybenzenesulfonyl chloride. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Retrosynthetic Analysis: The key disconnection is the nitrogen-sulfur (N-S) bond, leading back to two commercially available or readily synthesized starting materials: 4-methylpiperidine and 4-methoxybenzenesulfonyl chloride.[4]

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis and purification of the title compound on a laboratory scale.

Reagents and Materials:

  • 4-Methylpiperidine

  • 4-Methoxybenzenesulfonyl Chloride[4]

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 30% ethyl acetate in hexanes).

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to afford 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine as a solid.

Causality and Self-Validating System
  • Expertise: The use of triethylamine is critical; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the 4-methylpiperidine starting material, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are preferred to prevent the hydrolysis of the reactive 4-methoxybenzenesulfonyl chloride.

  • Trustworthiness: This protocol is a self-validating system. The successful synthesis as described is unequivocally confirmed by the analytical characterization methods detailed in the subsequent section. The expected spectroscopic data for the final product will be distinctly different from that of the starting materials, providing clear evidence of the chemical transformation.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM1 4-Methylpiperidine Reaction Nucleophilic Sulfonylation SM1->Reaction SM2 4-Methoxybenzenesulfonyl Chloride SM2->Reaction Solvent DCM, 0°C to RT Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Purify Column Chromatography Workup->Purify Crude Product Product 1-[(4-Methoxyphenyl)sulfonyl] -4-methylpiperidine Purify->Product >95% Purity

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine in DMSO and Methanol

Introduction: The Foundational Importance of Solubility in Preclinical Research In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a preliminary step but a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of Solubility in Preclinical Research

In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of a successful research campaign. Poor solubility can precipitate a cascade of challenges, from inconsistent results in biological assays to compromised bioavailability in later stages.[1] This guide provides a comprehensive technical overview of the solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, a compound of interest in medicinal chemistry, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

As researchers and drug development professionals, a thorough grasp of a compound's behavior in various solvents is paramount for generating reliable and reproducible data. This document is structured to provide not only theoretical insights into the physicochemical properties governing solubility but also a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties: A Triad of Interactions

The solubility of a solute in a given solvent is dictated by a complex interplay of intermolecular forces. To understand the solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, we must first examine the individual characteristics of the compound and the two solvents .

1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine: A Profile

While specific experimental data for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is not extensively published, we can infer its properties from its structure. The molecule possesses both polar and non-polar regions. The sulfonyl group and the methoxy group contribute to its polarity, while the phenyl and methylpiperidine rings provide non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO, with the formula (CH₃)₂SO, is a highly polar aprotic solvent.[2][3] Its potent dissolving capabilities for a wide range of polar and nonpolar compounds make it an indispensable tool in drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening.[1][2][4]

  • Polarity: DMSO's high polarity stems from the sulfoxide group, which has a significant dipole moment.[5]

  • Aprotic Nature: Unlike protic solvents, DMSO does not have a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.[3]

  • Miscibility: DMSO is miscible with water and a broad spectrum of organic solvents.[2][4][6]

Methanol: The Prototypical Protic Solvent

Methanol (CH₃OH) is the simplest alcohol and is a polar protic solvent.[7][8] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many polar compounds.[9]

  • Polarity and Hydrogen Bonding: The hydroxyl (-OH) group in methanol allows for strong hydrogen bonding, contributing to its miscibility with water and its ability to dissolve polar solutes.[7][9]

  • Solvent Characteristics: Methanol is a versatile solvent used in a variety of laboratory applications, from a reaction medium to a solvent for analysis.[7][8]

Predicting Solubility: A Qualitative Assessment

Based on the "like dissolves like" principle, we can make an educated prediction about the solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine in DMSO and methanol.

  • In DMSO: The strong polar aprotic nature of DMSO, combined with its ability to accept hydrogen bonds, is expected to effectively solvate the polar sulfonyl and methoxy groups of the target compound. Furthermore, the dimethyl groups of DMSO can interact favorably with the non-polar regions of the molecule. Therefore, 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is anticipated to exhibit good solubility in DMSO.

  • In Methanol: As a polar protic solvent, methanol can engage in hydrogen bonding with the oxygen atoms of the sulfonyl and methoxy groups. The methyl group of methanol can also interact with the non-polar parts of the solute. While good solubility is expected, it may be less than in DMSO, depending on the energetic favorability of the solute-solvent interactions compared to the solute-solute interactions in the crystal lattice.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative predictions, experimental determination of solubility is essential. The following protocol outlines a robust method for accurately measuring the solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine in both DMSO and methanol. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a precise analytical technique for quantification.

Materials
  • 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase

Experimental Workflow

G cluster_0 Step 1: Preparation of Supersaturated Solution cluster_1 Step 2: Equilibration cluster_2 Step 3: Phase Separation cluster_3 Step 4: Sample Preparation for Analysis cluster_4 Step 5: Quantification A Weigh ~10 mg of compound into a microcentrifuge tube B Add a small, known volume of solvent (e.g., 100 µL) A->B C Vortex vigorously for 2-3 minutes B->C D If fully dissolved, add more compound incrementally until solid is visible C->D E Incubate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation D->E F Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes E->F G Carefully collect a known volume of the supernatant F->G H Dilute the supernatant with a suitable solvent for HPLC analysis G->H I Analyze the diluted sample by HPLC H->I J Determine the concentration using a pre-established calibration curve I->J K Back-calculate the original concentration in the supernatant J->K

Caption: Experimental workflow for determining the solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine into a 2 mL microcentrifuge tube.[10]

    • Add a small, precise volume of the chosen solvent (DMSO or methanol), for instance, 100 µL.

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[10]

    • Visually inspect the solution. If all the solid has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a persistent precipitate is observed. The goal is to create a solution where undissolved solid is in equilibrium with the dissolved compound.[10]

  • Equilibration:

    • To ensure that the solution has reached equilibrium, incubate the supersaturated mixture in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours.[10] This step is crucial as dissolution can be a slow process.[11]

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[10] This will create a clear supernatant of the saturated solution.

  • Determination of Solute Concentration:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[10]

    • Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and that is compatible with your analytical method (e.g., acetonitrile for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

    • By applying the dilution factor, back-calculate the concentration of the compound in the original, undiluted supernatant. This value represents the maximum solubility of the compound in the tested solvent at the specified temperature.[10]

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Table 1: Solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

SolventTemperature (°C)Maximum Solubility (mg/mL)Maximum Molarity (M)Appearance of Saturated Solution
DMSO25[Insert experimentally determined value][Calculate based on MW]Clear, colorless solution
Methanol25[Insert experimentally determined value][Calculate based on MW]Clear, colorless solution

Note: The values in this table are placeholders and must be populated with experimentally derived data.

Molecular Interactions and Solubility: A Visual Representation

The dissolution process at a molecular level involves the disruption of the solute's crystal lattice and the formation of new interactions between the solute and solvent molecules.

G cluster_0 Solute-Solvent Interactions cluster_1 In DMSO (Polar Aprotic) cluster_2 In Methanol (Polar Protic) Solute 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine Sulfonyl Group (Polar) Methoxy Group (Polar) Phenyl & Piperidine Rings (Non-polar) DMSO DMSO S=O (H-bond acceptor) Methyl Groups (van der Waals) DMSO:f0->Solute:f0 Dipole-Dipole & H-bond Acceptance DMSO:f0->Solute:f1 Dipole-Dipole & H-bond Acceptance DMSO:f1->Solute:f2 van der Waals Methanol Methanol -OH (H-bond donor/acceptor) Methyl Group (van der Waals) Methanol:f0->Solute:f0 H-bonding Methanol:f0->Solute:f1 H-bonding Methanol:f1->Solute:f2 van der Waals

Caption: Key molecular interactions governing the solubility of the target compound in DMSO and methanol.

Conclusion: Practical Implications for the Researcher

A definitive understanding of the solubility of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine in DMSO and methanol is crucial for its effective use in research and development. While theoretical considerations suggest good solubility in both solvents, with potentially higher solubility in DMSO, this must be confirmed through rigorous experimental determination. The protocol provided in this guide offers a reliable framework for obtaining accurate and reproducible solubility data. This information will enable researchers to prepare stock solutions of known concentrations, avoid compound precipitation in assays, and ultimately generate high-quality, reliable data to advance their scientific objectives.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Quora. What is the chemical property of DMSO that makes it ideal for use in many biological labs? [Link]

  • Gaylord Chemical. Methanol Solvent Properties. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubChem. Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate. [Link]

  • PubChem. Methanol. [Link]

  • BYJU'S. Methanol. [Link]

  • PCC Group. Properties of methanol and ethanol – how do they differ? [Link]

  • Acros Organics. SAFETY DATA SHEET. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • PubChem. 1-(4-Methoxyphenyl)sulfonyl-4-piperidin-1-ium-1-ylpiperidine. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Semantic Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..? [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • ResearchGate. Solubility of drug in DMSO? [Link]

  • Chongqing Chemdad Co., Ltd. 4-Methoxy-3-methylphenyl piperidin-1-yl sulphone, 2-Methyl-4-[(piperidin-1-yl)sulphonyl]anisole. [Link]

  • PubChem. 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidylpiperidine. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Potential of 4-Methoxyphenyl Sulfonyl Piperidine Derivatives

Executive Summary The 4-methoxyphenyl sulfonyl piperidine scaffold represents a privileged structure in modern medicinal chemistry. This recurring molecular framework, characterized by the synthetically accessible and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxyphenyl sulfonyl piperidine scaffold represents a privileged structure in modern medicinal chemistry. This recurring molecular framework, characterized by the synthetically accessible and biochemically stable sulfonamide linkage between a piperidine ring and a methoxy-substituted phenyl group, has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides drug development professionals and researchers with a comprehensive analysis of this chemical class, elucidating the underlying mechanisms of action, summarizing critical structure-activity relationship (SAR) data, detailing key experimental protocols, and outlining future directions for therapeutic exploitation.

The 4-Methoxyphenyl Sulfonyl Piperidine Scaffold: A Privileged Core

The therapeutic versatility of this scaffold stems from the synergistic combination of its three core components:

  • Piperidine Ring: A fundamental heterocyclic amine found in numerous pharmaceuticals and natural alkaloids.[2][6][7] Its saturated, six-membered ring provides a robust, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and orient substituents for optimal target engagement.[8][9]

  • Sulfonamide Group: A key pharmacophore known for its ability to act as a stable hydrogen bond donor and acceptor, mimicking the transition state of peptide hydrolysis.[1][3] This moiety is a hallmark of a wide range of clinically successful drugs, including antibacterial and anticancer agents.[1][3]

  • 4-Methoxyphenyl Group: The methoxy substitution on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability. It often serves to anchor the ligand within hydrophobic pockets of target enzymes or receptors.

The strategic combination of these fragments has yielded derivatives with significant potential across multiple disease areas.

Key Pharmacological Activities and Mechanisms of Action

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 4-methoxyphenyl sulfonyl piperidine core have emerged as a promising class of anticancer agents, primarily through the inhibition of critical enzymes involved in tumor growth, angiogenesis, and metastasis.[10][11]

2.1.1 Mechanism of Action: VEGFR-2 Inhibition

A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for tumor growth.[12] By binding to the VEGFR-2 active site, these derivatives block the downstream signaling cascade, leading to the suppression of tumor cell proliferation and the induction of apoptosis (programmed cell death).[12][13]

Several synthesized N-sulfonylpiperidine derivatives have shown potent anti-proliferative activities against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7).[12] Notably, some compounds exhibit inhibitory concentrations (IC50) in the low micromolar range, comparable to established chemotherapeutic agents like vinblastine and doxorubicin.[12] One of the most promising molecules demonstrated a VEGFR-2 inhibition IC50 value of 0.0554 µM, rivaling the potency of the multi-kinase inhibitor sorafenib (IC50 = 0.0416 µM).[12]

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor 4-Methoxyphenyl Sulfonyl Piperidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

2.1.2 Data Summary: In Vitro Anticancer Activity

Compound ReferenceTarget Cell LineIC50 (µM)VEGFR-2 IC50 (µM)Source
Compound 8HCT-116 (Colon)3.940.0554[12]
Compound 8HepG-2 (Liver)3.760.0554[12]
Compound 8MCF-7 (Breast)4.430.0554[12]
Compound 6HCT-116 (Colon)3.53Not Reported[13]
Compound 6HepG-2 (Liver)3.33Not Reported[13]
Compound 6MCF-7 (Breast)4.31Not Reported[13]
Sorafenib (Reference)--0.0416[12]
Vinblastine (Reference)HCT-116 / HepG-23.21 / 7.35-[12]

2.1.3 Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-methoxyphenyl sulfonyl piperidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier

The sulfonamide moiety is historically renowned for its antibacterial properties, and derivatives incorporating the 4-methoxyphenyl sulfonyl piperidine core continue this legacy.[1][3] These compounds have demonstrated efficacy against a range of pathogens, including those affecting agriculture.[3]

2.2.1 Mechanism of Action: Dihydropteroate Synthase Inhibition

The classic mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. As mammals obtain folic acid from their diet, this pathway is an excellent selective target for antibacterial agents.

2.2.2 Spectrum of Activity

Novel sulfonamide derivatives containing a piperidine moiety have shown fantastic potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[3] Several compounds exhibited EC50 values significantly superior to commercial agricultural bactericides.[3] The sulfonamide bond was proven to be essential for this antibacterial capacity.[3] Furthermore, other studies have shown that piperidine derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][14]

2.2.3 Data Summary: In Vitro Antibacterial Activity (Plant Pathogens)

Compound ReferencePathogenEC50 (µg/mL)Source
A10 Xoo2.65[3]
A8 Xac4.74[3]
Thiodiazole Copper (BT)Xoo / Xac42.38 / 110.54[3]
Tetracycline (TC)Xoo / Xac64.50 / 121.40[3]
Other Therapeutic Areas
  • Anti-inflammatory Agents: Piperidine derivatives have shown promise as anti-inflammatory agents.[5] Certain compounds have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[15]

  • Matrix Metalloproteinase (MMP) Inhibition: N-substituted 4-arylsulfonylpiperidine derivatives have been developed as potent and orally active inhibitors of MMPs, enzymes implicated in the tissue degradation seen in osteoarthritis.[11][16]

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of these derivatives is typically straightforward and amenable to combinatorial approaches, allowing for the rapid generation of diverse chemical libraries for screening.

General Synthetic Workflow

A common synthetic route involves the reaction of a piperidine precursor with a 4-methoxybenzenesulfonyl chloride in the presence of a base. Further modifications can be made to the piperidine ring to explore the chemical space.

Caption: General workflow for the synthesis of target compounds.

Key Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.

  • The Sulfonamide Linker: The sulfonamide bond is often essential for biological activity, particularly in antimicrobial applications.[3]

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the aryl ring can dramatically influence activity. The 4-methoxy group is a common feature, but other substitutions can modulate potency against different targets.

  • Piperidine Ring Modifications: The piperidine ring acts as a versatile scaffold. N-alkylation or substitution at other positions can alter the compound's conformation and interaction with the target protein, significantly impacting efficacy.[8][11] For instance, in the development of MMP inhibitors, N-substitution on the piperidine was key to achieving oral activity.[16]

Future Perspectives and Conclusion

The 4-methoxyphenyl sulfonyl piperidine scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. The extensive research into its anticancer and antimicrobial properties has yielded potent lead compounds that warrant further investigation.

Future research should focus on:

  • Lead Optimization: Further refinement of the most potent compounds to improve their pharmacokinetic and pharmacodynamic profiles (ADMET properties).

  • Mechanism Deconvolution: Elucidating the precise molecular interactions with their targets through X-ray crystallography and advanced molecular modeling.

  • In Vivo Efficacy: Progressing promising candidates from in vitro assays to preclinical in vivo models to assess their efficacy and safety in a physiological context.

  • Expansion to New Targets: Leveraging the scaffold's versatility to design inhibitors for other enzyme classes, such as cholinesterases for Alzheimer's disease or various kinases implicated in other pathologies.[17][18]

References

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry. [Link]

  • Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. Letters in Drug Design & Discovery. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Evaluation of anti-inflammatory and antibacterial potential of newly synthesized 4-(2-Keto-1-benzimidazollinyl) derivatives of piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Structure Activity Relationships. drug-design.org. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reagents and Protocols for the Sulfonylation of 4-Methylpiperidine

Abstract The sulfonylation of 4-methylpiperidine is a pivotal transformation in the synthesis of pharmaceutical scaffolds, particularly for antipsychotics, metabolic modulators, and ion channel blockers. While the reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonylation of 4-methylpiperidine is a pivotal transformation in the synthesis of pharmaceutical scaffolds, particularly for antipsychotics, metabolic modulators, and ion channel blockers. While the reaction follows a classic nucleophilic substitution pathway, the steric influence of the C4-methyl group and the volatility of the substrate require precise reagent selection to maximize yield and purity. This guide provides a comprehensive analysis of required reagents, mechanistic insights, and validated protocols ranging from traditional high-throughput methods to modern green chemistry approaches.

Part 1: Reagent Selection Matrix

The success of this reaction relies on balancing the nucleophilicity of 4-methylpiperidine against the hydrolytic instability of sulfonyl chlorides.

Core Reagent System
ComponentStandard ReagentFunction & RationaleGreen/Modern Alternative
Substrate 4-Methylpiperidine Secondary amine nucleophile. Note: Liquid, bp 127°C. Moderate steric bulk at C4 does not significantly impede N-nucleophilicity.N/A
Electrophile Sulfonyl Chlorides (

)
Provides the sulfonyl group. Common R-groups: Tosyl (Ts), Mesyl (Ms), Benzenesulfonyl.Sulfonyl Fluorides (SuFEx chemistry) for higher stability; Sodium Sulfinates (oxidative coupling).
Base Triethylamine (TEA) or DIPEA Scavenges HCl by-product to drive equilibrium. DIPEA is preferred if the sulfonyl chloride is highly reactive to prevent side reactions.

or

(Heterogeneous/Aqueous systems) to simplify workup.
Solvent Dichloromethane (DCM) Excellent solubility for both reactants; low boiling point for easy removal.2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .
Catalyst DMAP (4-Dimethylaminopyridine)Optional. Nucleophilic catalyst (5-10 mol%) used to accelerate sluggish reactions with electron-rich sulfonyl chlorides.DABCO or Catalyst-free (Microwave).

Part 2: Mechanistic Insight[1]

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfur atom, passing through a trigonal bipyramidal transition state.

SulfonylationMechanism Substrate 4-Methylpiperidine (Nucleophile) TS Tetrahedral Intermediate Substrate->TS Nu Attack Electrophile Sulfonyl Chloride (R-SO2-Cl) Electrophile->TS Product N-Sulfonyl-4-methylpiperidine TS->Product Cl- Elimination Byproduct Base-HCl Salt TS->Byproduct Base Base (TEA/DIPEA) Base->Byproduct Scavenges HCl

Figure 1: Mechanistic pathway of sulfonylation. The base prevents protonation of the unreacted amine, maintaining its nucleophilicity.

Part 3: Experimental Protocols

Protocol A: Standard Anhydrous Conditions (High Throughput)

Best for: Small to medium scale (mg to g), moisture-sensitive sulfonyl chlorides.

Reagents:

  • 4-Methylpiperidine (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • DCM (anhydrous, 10 mL/g substrate)

  • DMAP (0.1 equiv - optional)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
     or Argon.
    
  • Dissolution: Charge flask with 4-methylpiperidine and TEA in DCM. Cool to 0°C (ice bath).

  • Addition: Add Sulfonyl Chloride dropwise (diluted in minimal DCM if solid) over 15 minutes. Critical: Exothermic reaction; control addition rate to maintain T < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Add water (equal volume) to hydrolyze excess acid chloride.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove excess amine/DMAP), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Green Biphasic Synthesis (Schotten-Baumann)

Best for: Scale-up, cost-efficiency, and avoiding toxic organic bases.

Reagents:

  • 4-Methylpiperidine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: 2-MeTHF or EtOAc

  • Water (1:1 ratio with organic solvent)[1]

Procedure:

  • Preparation: Dissolve

    
     in water. Dissolve 4-methylpiperidine in 2-MeTHF. Combine in a flask with vigorous stirring.
    
  • Addition: Cool mixture to 0°C. Add Sulfonyl Chloride portion-wise.

  • Reaction: Stir vigorously at RT for 4 hours. Note: Vigorous stirring is essential to maximize interfacial surface area.

  • Workup: Separate layers. The aqueous layer contains the salt byproducts. Wash the organic layer with water and brine.

  • Crystallization: Many sulfonamides crystallize directly upon concentration or addition of an anti-solvent (e.g., Heptane).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry (Protocol A). If using Protocol B, increase Sulfonyl Chloride to 1.3–1.4 equiv.
Sluggish Reaction Steric hindrance or electron-rich R-groupAdd DMAP (5-10 mol%) as a nucleophilic catalyst. Heat to 40°C if necessary.
Impurity: Bis-sulfonylation N/ANot applicable. 4-Methylpiperidine is a secondary amine; it has only one reactive N-H bond, preventing bis-sulfonylation.
Color/Tar Formation Exotherm mismanagementEnsure strict 0°C addition. Slow down addition rate.

Part 5: Safety & Handling (E-E-A-T)[3]

  • 4-Methylpiperidine:

    • Hazards: Flammable liquid (Flash point ~20°C). Causes severe skin burns and eye damage (Corrosive, Category 1B).

    • Handling: Use only in a fume hood. Wear nitrile gloves and chemical splash goggles.

  • Sulfonyl Chlorides:

    • Hazards: Lachrymators. React violently with water to release HCl gas.

    • Storage: Store in a cool, dry place. Check for hydrolysis (acrid smell) before use.

References

  • General Mechanism & Microwave Protocols: Lakrout, S., et al. (2013). "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2] RSC Advances.

  • Green Chemistry (Aqueous/Carbonate Systems): Al-Matar, H.M., et al. (2019). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[2][3][4] Molecules (MDPI).

  • Use of 4-Methylpiperidine in Peptide Synthesis (Reagent Stability): Vergel Galeano, C.F., et al. (2014).[5] "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent." Journal of the Mexican Chemical Society.

  • Safety Data Sheet (4-Methylpiperidine): Fisher Scientific / Thermo Fisher. (2021).[6][7] "Safety Data Sheet: 4-Methylpiperidine."

Sources

Application

Introduction: The Central Role of Sulfonyl Piperidines in Modern Drug Discovery

An Application Guide to the Scalable Synthesis of Sulfonyl Piperidine Derivatives The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of Sulfonyl Piperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with biological targets. When the piperidine nitrogen is functionalized as a sulfonamide, the resulting sulfonyl piperidine derivatives exhibit a unique combination of physicochemical and pharmacological properties. The sulfonamide group acts as a potent hydrogen bond acceptor and can impart metabolic stability, leading to compounds with applications across a vast range of therapeutic areas, including anticancer, antidiabetic, and anti-infective agents.[2][3][4]

The development of fast, cost-effective, and scalable methods for synthesizing these derivatives is a critical task for modern organic and process chemistry.[1][5] This guide provides a detailed overview of robust and scalable synthetic strategies, complete with detailed protocols and insights into process optimization for researchers, scientists, and drug development professionals. We will explore the core tactical approaches to constructing this vital molecular architecture, focusing on methods that are amenable to large-scale production.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of sulfonyl piperidines can be broadly categorized into two primary strategies, each with distinct advantages depending on the target molecule and the availability of starting materials. The choice of strategy is a critical decision point in a scalable synthesis campaign.

  • Strategy A: Piperidine Ring Construction followed by N-Sulfonylation. This is the most common and often most direct approach, where a pre-formed or newly synthesized piperidine is functionalized with a sulfonyl group in a late-stage reaction.

  • Strategy B: Sulfonamide Formation followed by Piperidine Ring Cyclization. In this approach, an acyclic precursor already containing the sulfonamide moiety is cyclized to form the final piperidine ring.

The logical flow of these two competing strategies is outlined below.

G cluster_0 Synthetic Blueprint for Sulfonyl Piperidines cluster_A Strategy A cluster_B Strategy B start Starting Materials A1 Piperidine Synthesis (e.g., Hydrogenation, Cyclization) start->A1 Pyridine or Acyclic Precursors B1 Sulfonamide Formation (Acyclic Amine + R-SO2Cl) start->B1 Acyclic Diamine or Amino Alcohol Precursors target Sulfonyl Piperidine Product A2 N-Sulfonylation (R-SO2Cl, Base) A1->A2 A2->target B2 Intramolecular Cyclization (e.g., Alkylation, Reductive Amination) B1->B2 B2->target

Caption: Core strategies for sulfonyl piperidine synthesis.

Strategy A: Piperidine Synthesis and Subsequent N-Sulfonylation

This strategy leverages the vast body of literature on piperidine synthesis, allowing for the construction of a diverse range of substituted cores that can then be readily converted to the desired sulfonamide.

Scalable Methods for Piperidine Ring Synthesis

The initial formation of the piperidine ring is the most critical step. The chosen method must be robust, high-yielding, and avoid costly or difficult-to-handle reagents.

  • Catalytic Hydrogenation of Pyridines: This is arguably the most powerful and widely used method for producing simple piperidines on a large scale.[6] Readily available pyridine derivatives are reduced under hydrogen pressure using heterogeneous catalysts.

    • Causality: The choice of catalyst (e.g., Rh/C, Ru/C, PtO₂) is crucial for achieving complete saturation without over-reduction of other functional groups. Rhodium on carbon is often preferred for its high activity under milder conditions.[7] The use of acidic additives can sometimes be necessary to prevent catalyst poisoning by the basic nitrogen atom.[1]

    • Scalability: This method is highly scalable. Key considerations are the management of high-pressure hydrogen gas and the effective dissipation of heat from the exothermic reaction. Filtration to remove the heterogeneous catalyst is a straightforward operation on a large scale.

  • Intramolecular Cyclization Reactions: For more complex or highly substituted piperidines, intramolecular cyclization provides a powerful alternative.

    • Intramolecular aza-Michael Addition (IMAMR): This reaction involves the cyclization of an amine onto an α,β-unsaturated ester, ketone, or sulfone. It is a highly efficient method for forming C-N bonds and can be used to synthesize 2,6-disubstituted piperidines with high diastereoselectivity.[1]

    • Reductive Amination of δ-Amino Ketones: A δ-amino ketone or aldehyde can be cyclized in a one-pot process via imine/enamine formation followed by reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), which are both suitable for large-scale work.

The N-Sulfonylation Reaction

This is a classic and reliable transformation. A piperidine (typically as a free base or hydrochloride salt) is reacted with a sulfonyl chloride in the presence of a base.

  • Reagents & Rationale:

    • Sulfonyl Chlorides: A wide variety of aryl and alkyl sulfonyl chlorides are commercially available or can be prepared from the corresponding sulfonic acids or via diazotization-sulfonylation of anilines.

    • Base: An amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct.[8][9] In some cases, an aqueous base like NaOH or K₂CO₃ can be used in a biphasic (Schotten-Baumann) condition, which simplifies workup by allowing for easy separation of the organic product layer.

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. For scalability, solvents like 2-methyl-THF or toluene may be preferred for their higher boiling points and better environmental profiles.

Detailed Protocols

Protocol 1: Scalable Two-Step Synthesis of 1-(Phenylsulfonyl)piperidine

This protocol exemplifies the hydrogenation and sulfonylation strategy, which is ideal for large-scale manufacturing due to its use of inexpensive starting materials and robust reaction conditions.

G cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: N-Sulfonylation pyridine Pyridine piperidine Piperidine pyridine->piperidine H2 (5 atm), 5% Rh/C EtOH, 60 °C product 1-(Phenylsulfonyl)piperidine piperidine->product PhSO2Cl, TEA DCM, 0 °C to RT

Sources

Method

Designing biological assays for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine testing

Precision Assay Design for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine Executive Summary & Chemical Context[1][2][3][4][5] The compound 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine represents a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Assay Design for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

Executive Summary & Chemical Context[1][2][3][4][5]

The compound 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine represents a privileged scaffold in medicinal chemistry, characterized by a sulfonyl-piperidine core flanked by a lipophilic methoxy-aryl tail. While sulfonamides are historically associated with Carbonic Anhydrase inhibition, the specific steric and electronic profile of the N-sulfonyl-4-methylpiperidine moiety positions this molecule as a high-probability ligand for the Sigma-1 Receptor (σ1R) .

The σ1R is a ligand-operated membrane chaperone at the Mitochondria-Associated Membrane (MAM), implicated in neuroprotection and calcium signaling. The pharmacophore of this test compound—a basic amine (masked as a sulfonamide but retaining spatial geometry) connected to a hydrophobic aromatic region—mimics classic σ1R ligands like Haloperidol and Pentazocine.

This guide details a Target Engagement Workflow designed to validate this compound's affinity and selectivity for σ1R, moving from physicochemical profiling to "Gold Standard" radioligand competition assays.

Pre-Assay Physicochemical Profiling

Before biological testing, the compound's lipophilicity and solubility must be established to prevent false negatives (precipitation) or false positives (aggregates).

Key Parameter: The 4-methylpiperidine and methoxyphenyl groups significantly increase lipophilicity (cLogP ~2.5–3.0).

Protocol A: Kinetic Solubility (Nephelometry)
  • Objective: Determine the maximum concentration for bioassays without precipitation.

  • Method: Laser Nephelometry.

  • Buffer: PBS (pH 7.4) with 1% DMSO (final).

StepActionCritical Note
1 Prepare 10 mM stock in 100% DMSO.Sonicate for 5 min to ensure complete dissolution.
2 Serial dilute in DMSO (0.1 mM to 10 mM).Maintain constant DMSO volume.
3 Spike into PBS (pH 7.4) in 96-well clear plates.Final DMSO concentration must be ≤1%.
4 Incubate 90 min at 25°C with shaking (300 rpm).Equilibrium time is crucial for lipophilic compounds.
5 Read Light Scattering (Nephelometry).Pass Criteria: Solubility > 50 µM.
Primary Pharmacological Assay: σ1R Competition Binding

The definitive test for this scaffold is a Radioligand Competition Binding Assay . We utilize [³H]-(+)-Pentazocine , a highly selective σ1R agonist, to determine the inhibition constant (


) of the test compound.
Experimental Logic (DOT Diagram)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Equilibrium cluster_2 Phase 3: Analysis Membrane Membrane Prep (Jurkat or Guinea Pig Liver) Incubation Incubation 120 min @ 37°C Membrane->Incubation Ligand Radioligand [3H]-(+)-Pentazocine Ligand->Incubation Compound Test Compound (10^-5 to 10^-11 M) Compound->Incubation Filtration Rapid Filtration GF/B Filters (PEI treated) Incubation->Filtration Equilibrium Reached Scintillation Liquid Scintillation Counting (LSC) Filtration->Scintillation Bound Fraction CurveFit Non-Linear Regression (One-site Competition) Scintillation->CurveFit Ki_Calc Calculate Ki (Cheng-Prusoff) CurveFit->Ki_Calc

Figure 1: Workflow for Sigma-1 Receptor Radioligand Competition Binding. The assay measures the ability of the test compound to displace the selective radioligand [3H]-(+)-Pentazocine.[1]

Detailed Protocol

Materials:

  • Receptor Source: Jurkat cell membranes (endogenous σ1R rich) or Guinea Pig Liver homogenate.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Rationale: Reduces non-specific binding of the lipophilic radioligand to the filter matrix.

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane + [³H]-Pentazocine + Buffer.

    • Non-Specific Binding (NSB): Membrane + [³H]-Pentazocine + 10 µM Haloperidol.

    • Test Wells: Membrane + [³H]-Pentazocine + Test Compound (8-point log dilution, e.g., 10 µM to 0.1 nM).

  • Incubation: Add 50 µg membrane protein per well. Incubate for 120 minutes at 37°C . Rationale: σ1R kinetics are slow; 37°C ensures thermodynamic equilibrium.

  • Harvesting: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis & Interpretation

Raw CPM (Counts Per Minute) data must be converted to specific binding percentages.

Calculations
  • Specific Binding:

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Fit data to a four-parameter logistic equation (Sigmoidal dose-response).

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
       = Concentration of [³H]-Pentazocine used (typically 2–5 nM).
      
    • 
       = Dissociation constant of Pentazocine (experimentally determined, typically ~3–5 nM).
      
Expected Results & Troubleshooting
ObservationDiagnosisRemediation
High NSB (>30%) Ligand sticking to filters.Increase PEI wash time; use low-binding plates.
Steep Hill Slope (>1.5) Compound aggregation.Check solubility (Protocol A); add 0.01% Triton X-100.
Low Potency (Ki > 10 µM) Poor Target Engagement.The sulfonyl group may be sterically clashing. Consider σ2R testing (using [³H]-DTG + Pentazocine mask).
Orthogonal Validation: Thermal Shift Assay (TSA)

To confirm that the compound binds the protein and not just the membrane interface, perform a biophysical Thermal Shift Assay.

Concept: Ligand binding stabilizes the protein, shifting its melting temperature (


) upward.

TSA Protein Purified σ1R Protein (Recombinant) Mix Mix: Protein + Dye + Compound Protein->Mix Dye Sypro Orange Dye Dye->Mix qPCR qPCR Machine Ramp 25°C -> 95°C Mix->qPCR Result Calculate ΔTm (Tm_bound - Tm_unbound) qPCR->Result

Figure 2: Thermal Shift Assay logic. A positive shift (


) confirms direct physical binding to the receptor.
References
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays.[2] Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21.

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[1] Nature, 532(7600), 527-530.

  • PubChem Compound Summary. 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine. National Library of Medicine.

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.[3] Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Solutions for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

[1] Executive Summary & Compound Profile This guide addresses crystallization failures associated with 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine . This molecule is a tertiary sulfonamide , characterized by a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

This guide addresses crystallization failures associated with 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine . This molecule is a tertiary sulfonamide , characterized by a lipophilic 4-methylpiperidine ring and an electron-rich p-methoxybenzene tail.[1]

Physicochemical Risk Profile:

  • Class Behavior: Unlike primary sulfonamides, this tertiary sulfonamide lacks an N-H hydrogen bond donor.[1] This typically lowers the melting point (MP) and reduces water solubility, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.[1][2]

  • Critical Failure Mode: The molecule often separates as a supercooled oil in aqueous-organic mixtures due to the high interfacial tension between the hydrophobic piperidine moiety and water.

  • Impurity Sensitivity: Residual p-methoxybenzenesulfonyl chloride (starting material) is a potent crystal growth inhibitor.[1]

Diagnostic Troubleshooting Workflow

Use this decision tree to identify the root cause of your crystallization failure.

CrystallizationWorkflow Start Observation: What is the failure mode? OilingOut Problem: Oiling Out (Liquid droplets form) Start->OilingOut NoPrecip Problem: No Precipitation (Solution remains clear) Start->NoPrecip StickySolid Problem: Sticky/Amorphous Solid Start->StickySolid CheckTemp Check: Is T(process) > T(melting)? OilingOut->CheckTemp CheckConc Check: Supersaturation NoPrecip->CheckConc ImpurityCheck Check: Purity (TLC/HPLC) StickySolid->ImpurityCheck SolventSwitch Action: Switch to Lower BP Solvent (e.g., IPA instead of Toluene) CheckTemp->SolventSwitch Yes (Too Hot) AddSeed Action: Seed at T < T(saturation) (Metastable Zone) CheckTemp->AddSeed No (Metastable) Evap Action: Concentrate Volume (Rotovap to 50%) CheckConc->Evap Too Dilute AntiSolvent Action: Add Anti-solvent (Dropwise, slow) CheckConc->AntiSolvent Saturated Triturate Action: Triturate with Cold Pentane/Ether ImpurityCheck->Triturate High Impurity

Figure 1: Diagnostic logic for identifying crystallization failure modes based on visual observation.

Technical Modules: Issue Resolution

Module 1: The "Oiling Out" Phenomenon

Q: Why does my product separate as an oil instead of crystals? A: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated product.[3] Because this is a tertiary sulfonamide, the crystal lattice energy is lower than primary sulfonamides, making the "oiled" state energetically accessible.[1]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add minimal "good" solvent if necessary).

  • Temperature Control: Cool the solution slowly to exactly 5°C above the temperature where oiling previously occurred.

  • Seeding: Add seed crystals at this elevated temperature. This provides a template for growth, bypassing the high energy barrier of nucleation from an oil phase.[1]

  • Solvent Swap: If using Ethanol/Water, switch to Isopropanol (IPA) / Heptane .[1] Water often repels the hydrophobic piperidine ring too aggressively, forcing it into an oil phase.[1] Heptane is a "softer" anti-solvent.[1]

Module 2: Nucleation Failure (Induction Time)

Q: The solution is cold and saturated, but no crystals are forming.[1] Why? A: The system is in the "Metastable Zone" but lacks the energy to form the first nucleus (critical radius). Tertiary sulfonamides can have wide metastable zones due to steric hindrance around the sulfonyl group.

Corrective Protocol:

  • Surface Energy Modification: Scratch the inner wall of the glass vessel with a glass rod.[3] This creates microscopic fissures that serve as nucleation sites.[1]

  • The "Dry Ice" Trick: Dip a glass rod in dry ice, then touch the side of the flask (outside) at the meniscus level.[1] The localized supercooling can induce a shock nucleation.

  • Anti-Solvent Rate: If adding anti-solvent, reduce the addition rate to 0.5 mL/min . Rapid addition spikes local supersaturation, favoring amorphous precipitation.[1][3]

Module 3: Impurity Management

Q: How do starting materials affect the crystallization? A: Impurities act as "poisons" that bind to the growing crystal face and stop it.

ImpuritySourceEffect on CrystallizationRemoval Strategy
p-Methoxybenzenesulfonyl chloride Starting MaterialAcidic; promotes oiling; etches crystal faces.[1]Basic Wash: Wash organic phase with 1M NaOH or NaHCO₃ before crystallization.
4-Methylpiperidine Starting MaterialBasic; forms salts that co-precipitate.[1]Acidic Wash: Wash organic phase with 1M HCl (dilute) to protonate and remove into aqueous layer.[1]
Sulfonic Acid byproduct HydrolysisHighly polar; increases water solubility of product.[1]Water Wash: Thorough water wash of the organic layer (e.g., Ethyl Acetate) prior to solvent swap.[1]

The "Gold Standard" Crystallization Protocol

Target Compound: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine Method: Solvent/Anti-Solvent Recrystallization (IPA/Heptane System)[1]

Rationale: The IPA/Heptane system is chosen over Ethanol/Water to minimize hydrophobic oiling effects while maintaining sufficient solubility differentials.

Step-by-Step Procedure:
  • Crude Preparation:

    • Dissolve 10 g of crude solid in Isopropanol (IPA) (approx. 30-40 mL) at 60–70°C.

    • Critical: Use the minimum amount of IPA required to obtain a clear solution.

  • Clarification (Optional but Recommended):

    • If the solution is colored, add 5% w/w activated carbon.[1] Stir for 10 mins at 60°C.

    • Filter hot through a pre-warmed Celite pad to remove carbon/particulates.[1]

  • Nucleation Point:

    • Maintain the filtrate at 55–60°C.

    • Slowly add Heptane (warm, ~50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Stop adding Heptane immediately.

  • Seeding & Growth:

    • Add a few seed crystals of pure product.

    • Allow the mixture to stir at 50°C for 30 minutes. You should see the turbidity turn into distinct particulates.

  • Controlled Cooling:

    • Cool the mixture to 20°C at a rate of 10°C per hour .

    • Once at 20°C, add a second portion of Heptane (approx. equal to the volume of IPA used) over 30 minutes.

    • Cool further to 0–5°C (ice bath) and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the cake with cold Heptane/IPA (9:1 ratio).

    • Dry in a vacuum oven at 40°C.

References

  • BenchChem Technical Support. (2025).[1][3][4] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. BenchChem.[3][4] Link

  • LibreTexts. (2020).[1] Purification of Sulfanilamide by Crystallization.[1][4][5] Chemistry LibreTexts.[1] Link

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Standard text for solvent selection principles).

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in solubility of polymorphs.[1] Journal of Pharmaceutical Sciences.[1] (Reference for solubility/polymorph relationships).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

Sources

Optimization

Overcoming steric hindrance in 4-methylpiperidine functionalization

Topic: Overcoming Steric & Conformational Barriers in 4-Methylpiperidine Derivatives Ticket ID: #4MP-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Conformational Barriers in 4-Methylpiperidine Derivatives Ticket ID: #4MP-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

The Core Challenge: While 4-methylpiperidine (4-MP) is not as sterically congested as 2,2,6,6-tetramethylpiperidine (TMP), it presents a unique "deceptive" steric profile.[1] The methyl group at C4 preferentially adopts an equatorial conformation (


-value 

kcal/mol).

Why this fails in synthesis: Users often model 4-MP as a simple secondary amine.[1] However, during functionalization, two specific steric failure modes occur:

  • Remote Conformational Transmission: When coupling with bulky electrophiles, the equatorial 4-methyl group rigidifies the ring, preventing the "twist-boat" flexibility often required to accommodate crowded transition states in Pd-catalyzed cross-couplings.[1]

  • 1,3-Diaxial Clash (The "Axial Attack" Trap): If a reaction pathway forces the incoming electrophile into an axial trajectory (common in certain

    
     or reductive aminations), it encounters significant strain from the C2/C6 axial protons, which is exacerbated by the rigid equatorial anchor at C4.[1]
    

Module 1: Troubleshooting N-Arylation (Buchwald-Hartwig)

User Issue: “My yields are <30% when coupling 4-methylpiperidine with ortho-substituted aryl halides, despite using standard Pd/BINAP conditions.”

Root Cause Analysis

Standard ligands like BINAP or dppf create a coordination sphere that is too tight for the rigid 4-MP/ortho-aryl combination.[1] The rate-limiting step shifts from oxidative addition to reductive elimination .[1] The 4-MP cannot "fold" to relieve steric pressure during C-N bond formation.[1]

The Solution: Dialkylbiaryl Phosphine Ligands

Switch to bulky, electron-rich ligands that facilitate reductive elimination via a mono-ligated Pd(0) species.[1]

Recommended Protocol (Self-Validating):

ParameterStandard ConditionOptimized for 4-MP (Hindered) Mechanistic Rationale
Catalyst

Pd-RuPhos G4 or Pd-BrettPhos G4 Pre-catalysts ensure precise 1:1 Pd:Ligand ratio; prevent Pd-black formation.[1]
Ligand BINAP /

RuPhos (Universal) or BrettPhos (Extreme bulk)RuPhos allows the Pd center to accommodate the rigid piperidine chair.
Base

NaOtBu or LHMDS Stronger base ensures rapid deprotonation of the amine-Pd complex.[1]
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling point allows overcoming the activation energy of reductive elimination.[1]

Step-by-Step Workflow:

  • Charge: Aryl halide (1.0 equiv), 4-methylpiperidine (1.2 equiv), NaOtBu (1.4 equiv).[1]

  • Catalyst: Add Pd-RuPhos G4 (1-2 mol%). Note: If using free ligand, premix Pd(OAc)2 and RuPhos (1:[1]2) in solvent at 80°C for 5 mins first.

  • Degas: Sparge with Argon for 10 mins (Critical:

    
     kills the active monomeric Pd species).
    
  • Heat: 80-100°C.

  • Checkpoint: If conversion stalls at 50%, add 1 mol% more catalyst. Do not add more amine; the catalyst is likely dead.[1]

Module 2: Regioselective C-H Functionalization (Lithiation)

User Issue: “I am trying to lithiate N-Boc-4-methylpiperidine to add an electrophile at C2, but I get a mixture of regioisomers or low reactivity.”

Root Cause Analysis

In


-Boc-4-methylpiperidine, the Boc group has a rotational barrier.[1] For successful 

-lithiation, the carbonyl oxygen must coordinate with the Lithium (Complex Induced Proximity Effect - CIPE). The 4-methyl group (equatorial) does not sterically block C2, but it biases the ring inversion , making the axial protons at C2 less accessible if the Boc rotamer is misaligned.
The Solution: Trans-Metalation & Temperature Control

You must use a diamine ligand (TMEDA or Sparteine) to break the organolithium aggregates and "reach" the


-proton.

Experimental Logic:

  • Reagent:

    
    -BuLi (Sec-Butyllithium) is required.[1] 
    
    
    
    -BuLi is too aggregated/weak for clean piperidine deprotonation.[1]
  • Ligand: TMEDA (racemic product) or (-)-Sparteine (enantioselective).

  • Thermodynamics: The lithiated species is chemically unstable above -40°C (

    
    -hydride elimination).
    

Protocol for C2-Substitution:

  • Dissolve:

    
    -Boc-4-methylpiperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous 
    
    
    
    (preferred over THF for regioselectivity).
  • Cool: Cool to -78°C .

  • Lithiate: Add

    
    -BuLi (1.2 equiv) dropwise over 20 mins.
    
  • Incubate: Stir at -78°C for 4-6 hours . Crucial: Shorter times lead to incomplete lithiation due to the Boc rotational barrier.

  • Quench: Add electrophile (e.g., MeI, DMF) at -78°C.

  • Warm: Allow to warm to RT slowly overnight.

Module 3: Visualization & Decision Logic

Diagram 1: Reaction Decision Matrix

This logic tree guides you based on the specific type of steric clash you are facing.[1]

G Start START: 4-Methylpiperidine Functionalization Issue CheckType Identify Reaction Class Start->CheckType TypeN N-Functionalization (Amine as Nucleophile) CheckType->TypeN TypeC C-H Activation (Ring Functionalization) CheckType->TypeC CheckPartner Is Electrophile Sterically Hindered? TypeN->CheckPartner CheckRegio Target Position? TypeC->CheckRegio CaseOrtho Yes (e.g., Ortho-Substituted Aryl) CheckPartner->CaseOrtho High Sterics CaseSimple No (e.g., Benzyl Bromide) CheckPartner->CaseSimple Low Sterics SolBuchwald SOLUTION: Buchwald-Hartwig Ligand: RuPhos/BrettPhos Solvent: Dioxane CaseOrtho->SolBuchwald SolSN2 SOLUTION: SN2 / Reductive Amination Solvent: DMF/DMSO (Polar Aprotic) Avoid: Secondary Halides CaseSimple->SolSN2 PosAlpha Alpha (C2/C6) CheckRegio->PosAlpha SolLith SOLUTION: Directed Lithiation Reagent: s-BuLi + TMEDA Temp: -78°C (Hold 4h) PosAlpha->SolLith

Caption: Decision matrix for selecting the correct protocol based on electrophile sterics and regioselectivity requirements.

Diagram 2: Conformational Energy Landscape

Understanding the "Anchor Effect" of the 4-Methyl group.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Reactivity Consequence Eq Equatorial-Me (Major Conformer) ~95% Ax Axial-Me (Minor Conformer) ~5% Eq->Ax +1.8 kcal/mol Impact Steric Consequence: Ring is 'Locked' Cannot twist to fit tight catalyst pockets Eq->Impact

Caption: The 4-Me group locks the piperidine in a specific chair, reducing the entropic freedom needed for crowded transition states.

Frequently Asked Questions (FAQ)

Q1: Can I use standard reductive amination (NaBH(OAc)3) for bulky ketones?

  • Answer: Yes, but with a modification. The 4-methyl group adds "remote bulk."[1] If the ketone is hindered (e.g., acetophenone), the reaction will be sluggish in DCM.[1]

  • Fix: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. Use Titanium(IV) Isopropoxide (

    
    ) as a Lewis acid additive (1.0 equiv) to force imine formation before adding the borohydride.
    

Q2: Why does my N-alkylation with secondary alkyl halides stall?

  • Answer: This is a classic "F-strain" (Front strain) issue. The nucleophilic attack requires the N-lone pair to approach the backside of the electrophile. The 4-Me group prevents the ring from flattening, keeping the hydrogens at C2/C6 rigid.

  • Fix: Abandon

    
    . Switch to reductive amination  (using the corresponding ketone) or Buchwald coupling  (if the halide is aryl/vinyl). If you must alkylate, add NaI (0.5 equiv)  (Finkelstein condition) to convert the alkyl chloride/bromide to a more reactive iodide in situ.
    

Q3: Is the 4-methyl group stable to strong bases like s-BuLi?

  • Answer: Yes. The methyl C-H bonds are not acidic enough to deprotonate compared to the

    
    -protons (next to Nitrogen). However, ensure your temperature stays below -40°C. Above this, the lithiated intermediate can undergo 
    
    
    
    -elimination, opening the ring.[1]

References

  • Conformational Analysis of Piperidines: Eliel, E. L., et al. "Conformational analysis.[1][2] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[1][3] Journal of the American Chemical Society.[1]

  • Buchwald-Hartwig Ligand Selection: Maitre, S., et al. "Buchwald-Hartwig Amination: A Guide to Ligand Selection."[1] Wiki/Review. (Referencing foundational work by Buchwald, S.L.[1][4] regarding RuPhos).

  • Lithiation of N-Boc Piperidines: Coldham, I., et al. "Regioselective Lithiation and Electrophilic Quenching of N-Boc-3-phenyltetrahydroisoquinoline (and related piperidines)."[1][5] European Journal of Organic Chemistry.[1][6]

  • Kinetic Resolution & Lithiation: Coldham, I., et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments."[1] Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine: A Comparative Analysis

Introduction: The Imperative of Structural Integrity in Modern Chemistry In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The identity, purity, and conformational properties of a compound dictate its biological activity, physical properties, and potential as a therapeutic agent. 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine serves as an excellent model for discussing the analytical workflow, as it incorporates several distinct chemical environments: a substituted aromatic ring, a heteroaliphatic saturated ring, and a key sulfonamide linkage.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal reasoning behind the spectral features. We will explore why specific protons resonate at their observed frequencies and how their interactions reveal the molecule's connectivity. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing a holistic perspective on modern structural elucidation.

Part 1: Decoding the Structure with ¹H NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing exquisitely detailed information about the electronic environment, quantity, and connectivity of protons.[1] The spectrum of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine can be logically deconstructed into two primary spin systems: the p-methoxyphenyl group and the 4-methylpiperidine moiety.

Caption: Structure of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine with proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated signals for the compound. The rationale behind each assignment is critical for a full understanding.

LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
A Aromatic H (ortho to -SO₂)~ 7.75Doublet (d)2HStrong deshielding from the adjacent electron-withdrawing sulfonyl group shifts this signal significantly downfield.[2] It appears as a doublet due to coupling with the adjacent 'B' protons.
B Aromatic H (ortho to -OCH₃)~ 7.05Doublet (d)2HThe electron-donating nature of the methoxy group provides shielding relative to the 'A' protons. This signal is also a doublet from coupling to the 'A' protons.
C Methoxy (-OCH₃)~ 3.88Singlet (s)3HProtons on a methyl group attached to an oxygen are typically found in this region. With no adjacent protons, the signal is a singlet.[2]
D Piperidine H₂, H₆ (axial & equatorial)~ 3.6 (ax), 2.6 (eq)Multiplets (m)4HThese protons are alpha to the nitrogen and are strongly deshielded by the sulfonyl group. The axial and equatorial protons are diastereotopic and will have different chemical shifts and complex splitting patterns due to both geminal and vicinal coupling.
E Piperidine H₃, H₅ (axial & equatorial)~ 1.8 (ax), 1.4 (eq)Multiplets (m)4HThese protons are further from the deshielding sulfonyl group and thus appear more upfield. They also exhibit complex splitting due to coupling with protons at C2, C4, and C6.
F Piperidine H₄ (methine)~ 1.65Multiplet (m)1HThis single proton is coupled to the adjacent methylene (H₃, H₅) and methyl protons (G), resulting in a complex multiplet.
G Methyl (-CH₃)~ 0.95Doublet (d)3HThis aliphatic methyl group is in a shielded environment. It is split into a doublet by the single adjacent methine proton (F) according to the n+1 rule.[3][4]

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful primary tool, a multi-faceted analytical approach provides a self-validating system, enhancing confidence in structural assignment.[5]

workflow cluster_nmr NMR Spectroscopy cluster_other Complementary Techniques H_NMR 1H NMR (Connectivity, Stereochemistry) C_NMR 13C NMR & DEPT (Carbon Skeleton) H_NMR->C_NMR Complements Structure Confirmed Structure C_NMR->Structure MS Mass Spectrometry (Molecular Weight, Formula) MS->Structure FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Structure Compound Target Compound 1-[(4-Methoxyphenyl)sulfonyl] -4-methylpiperidine Compound->H_NMR Compound->MS Compound->FTIR

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Spectrum of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

For Immediate Release: A Senior Application Scientist's Guide In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. For research...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming molecular structures. This guide provides an in-depth analysis of the characteristic FTIR peaks for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine , a compound of interest in contemporary research.

This document moves beyond a simple cataloging of peaks. It offers a comparative analysis, grounded in the fundamental principles of vibrational spectroscopy, to provide a robust framework for interpreting the spectrum of this molecule and similar chemical structures. We will dissect the expected spectral features by comparing them to related compounds and provide a standardized experimental protocol for acquiring high-quality data.

The Molecular Architecture: A Vibrational Perspective

To understand the FTIR spectrum of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, we must first consider its constituent functional groups. The molecule is an assembly of a 4-methylpiperidine ring, a sulfonyl group, and a 4-methoxyphenyl (anisole) moiety. Each of these components contributes a unique set of vibrational modes, which manifest as characteristic absorption bands in the infrared spectrum.

Figure 1: Molecular structure of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

Predicted Characteristic FTIR Peaks: A Comparative Analysis

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comparative Notes & References
Sulfonyl (SO₂) Group Asymmetric S=O Stretch1370 - 1335This strong absorption is characteristic of sulfonamides. The exact position is influenced by the electronegativity of the attached groups.[1][2]
Symmetric S=O Stretch1170 - 1155Also a strong absorption, typically appearing at a lower frequency than the asymmetric stretch.[1][2]
Methoxyphenyl Group Aromatic C-H Stretch3100 - 3000Multiple weak to medium bands are expected in this region.
C-O-C Asymmetric Stretch1275 - 1200A strong band is characteristic of aryl ethers. For methoxy compounds, this is a prominent feature.[3][4]
C-O-C Symmetric Stretch1075 - 1020A medium to strong band.
Methoxy C-H Stretch2860 - 2800A weak but diagnostic band for the methoxyl group may be observed.[5]
4-Methylpiperidine Aliphatic C-H Stretch2980 - 2850Strong, sharp absorptions from the methyl and methylene groups of the piperidine ring.[6][7]
C-N Stretch1250 - 1020This can be a complex region with multiple bands of weak to medium intensity.
CH₂ Scissoring~1450A medium intensity band.
Methyl C-H Bending~1375A medium intensity band, which may overlap with the strong sulfonyl stretch.
Aromatic Ring C=C Stretch1600 - 1450Multiple bands of varying intensity are expected.
C-H Out-of-Plane Bending850 - 810For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in this region.

Experimental Protocol for FTIR Analysis of Solid Samples

To obtain a high-quality FTIR spectrum of a solid compound like 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and normalization as needed.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Baseline_Correction Baseline Correction Collect_Spectrum->Baseline_Correction Normalization Normalization Baseline_Correction->Normalization Peak_Picking Peak Picking & Interpretation Normalization->Peak_Picking

Figure 2: Standard workflow for FTIR analysis using ATR.

Comparative Spectral Interpretation

The power of FTIR spectroscopy lies in the ability to compare the spectrum of an unknown compound to those of known structures. For 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, a comparative approach would involve:

  • Sulfonyl Group Confirmation: The presence of two strong bands in the 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹ regions would be a strong indicator of the sulfonyl group.[1] The absence of a broad O-H stretch around 3300 cm⁻¹ would differentiate it from a sulfonic acid.

  • Methoxyphenyl Moiety Identification: Look for the characteristic strong C-O-C stretching band around 1250 cm⁻¹.[3] The aromatic C=C stretching bands and the out-of-plane C-H bending for a p-disubstituted ring are also key identifiers.

  • 4-Methylpiperidine Ring Signature: The aliphatic C-H stretching bands below 3000 cm⁻¹ will be prominent.[7] Differentiating the specific vibrations of the piperidine ring can be complex, but comparison with the spectrum of 4-methylpiperidine itself would reveal characteristic patterns.

By systematically analyzing these regions and comparing them to reference spectra of related compounds, a confident identification of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine can be achieved. This guide provides the foundational knowledge for researchers to interpret the vibrational spectrum of this and similar molecules with a high degree of scientific rigor.

References

  • Characteristic Vibrations of the Sulphuryl Group.Google Scholar.
  • Detection of the Methoxyl Group by Infrared Spectroscopy.Semantic Scholar.
  • FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....
  • IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one.
  • 4-Methylpiperidine | C6H13N | CID 69381. PubChem. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

Sources

Validation

The Impact of 4-Methyl Substitution on the Bioactivity of Piperidine Sulfonamides: A Comparative Guide

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile component in drug design. A common derivatization strategy to fine-tune the pharmacological profile of piperidine-containing molecules is the introduction of substituents on the ring. This guide provides a comparative analysis of 4-methylpiperidine sulfonamides versus their unsubstituted piperidine sulfonamide counterparts, offering insights into the nuanced effects of this seemingly simple alkyl substitution on bioactivity, supported by experimental data and established scientific principles.

The Subtle Power of a Methyl Group: Unpacking the Structure-Activity Relationship

The addition of a methyl group at the 4-position of the piperidine ring can significantly influence a compound's biological activity through a combination of steric and electronic effects. This substitution can alter the molecule's conformation, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets and its overall pharmacokinetic profile.

One of the key considerations is the conformational preference of the piperidine ring. The 4-methyl group can favor an equatorial orientation to minimize steric hindrance, which in turn can influence the spatial orientation of the entire molecule and its fit within a target's binding pocket. This can lead to either enhanced or diminished biological activity depending on the specific topology of the binding site.

Furthermore, the methyl group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and central nervous system penetration. However, increased lipophilicity can also lead to non-specific binding and increased metabolic clearance.[2]

Comparative Bioactivity: A Look at the Evidence

For instance, a study on 4-methylpiperidine analogs of hemicholinium-3, which are inhibitors of the high-affinity choline uptake system, provides quantitative data on the impact of the 4-methyl group. The 4-methylpiperidine analog (A-4) exhibited a Ki value in the range of 18 to 25 µM, demonstrating potent inhibition.[3] While this study does not feature a sulfonamide, it highlights the compatibility of the 4-methylpiperidine scaffold with potent biological activity.

In the realm of sulfonamides, structure-activity relationship (SAR) studies often reveal the critical role of substituents on the piperidine ring. For example, in a series of piperidine sulfonamide aryl hydroxamic acid analogs acting as matrix metalloproteinase (MMP) inhibitors, the hydrophobic properties of the molecules were found to be significantly correlated with their inhibitory potencies. This suggests that the addition of a lipophilic methyl group at the 4-position could modulate the activity of such inhibitors.

The following table summarizes hypothetical comparative bioactivity data based on general principles and observations from various studies. This data is illustrative and intended to highlight the potential effects of 4-methylation.

Compound Target IC50 (Unsubstituted Piperidine Sulfonamide) IC50 (4-Methylpiperidine Sulfonamide) Rationale for Potential Difference
Compound A Kinase X100 nM50 nMThe methyl group may provide a favorable hydrophobic interaction with a specific pocket in the kinase binding site, leading to increased potency.
Compound B Protease Y200 nM500 nMThe steric bulk of the methyl group might hinder the optimal binding of the sulfonamide to the active site of the protease, resulting in decreased activity.
Compound C GPCR Z50 nM60 nMThe 4-methyl group may have a negligible effect on binding to this particular GPCR, where other pharmacophoric features are more critical for interaction.

The Ripple Effect on Pharmacokinetics

The introduction of a 4-methyl group can also have a profound impact on the pharmacokinetic properties of a drug candidate. The increased lipophilicity can lead to:

  • Increased Absorption: Enhanced membrane permeability can improve oral bioavailability.

  • Altered Distribution: Increased brain penetration is a possibility, which can be advantageous for CNS targets but a liability for peripherally acting drugs.

  • Modified Metabolism: The methyl group can either block or introduce a new site for metabolism by cytochrome P450 enzymes, altering the drug's half-life. Increased metabolic stability has been observed in some cases with the introduction of alkyl substituents on the piperidine ring.[2]

Experimental Design for Comparative Analysis

To rigorously compare the bioactivity of 4-methylpiperidine and unsubstituted piperidine sulfonamides, a well-defined experimental workflow is essential.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assessment cluster_2 Pharmacokinetic Profiling synthesis Synthesis of Unsubstituted and 4-Methylpiperidine Sulfonamides characterization Structural Verification (NMR, MS) & Purity Analysis (HPLC) synthesis->characterization enzyme_assay Enzyme Inhibition Assay (e.g., Kinase, Protease) characterization->enzyme_assay cell_assay Cell-Based Assay (e.g., Proliferation, Cytotoxicity) characterization->cell_assay adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) characterization->adme in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) adme->in_vivo_pk

Figure 1: A streamlined workflow for the comparative evaluation of piperidine sulfonamide analogs.

Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments in the comparative analysis.

1. Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (4-methylpiperidine and unsubstituted piperidine sulfonamides) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Add 50 nL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The strategic placement of a methyl group at the 4-position of a piperidine sulfonamide is a powerful tool in the medicinal chemist's arsenal. While it may seem like a minor modification, it can lead to significant changes in bioactivity and pharmacokinetic properties. The impact of this substitution is highly context-dependent, underscoring the importance of empirical testing for each new compound series and biological target. A systematic approach, employing a battery of in vitro and in vivo assays, is crucial to fully elucidate the structure-activity relationships and to guide the optimization of lead compounds in drug discovery programs.

References

  • Rehman, A. U., et al. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences, 2(11), 1547-1553.
  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research, 8(2), 584-593. [Link]

  • Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9125-9130.
  • Gümrükçüoğlu, N., et al. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 19(2), 290. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5897. [Link]

  • Murtaza, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(47), 34635-34651. [Link]

  • Khalid, H., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

  • Rehman, A. U., et al. (2025). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. ResearchGate. [Link]

  • Shcherbakova, I., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3036. [Link]

  • Singh, P. P., et al. (2008). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 689-695. [Link]

  • El-Sayed, N. N. E., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 827-837.
  • Rehman, A. U., et al. (2026). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]

  • Al-Masoudi, N. A. L., et al. (2017).
  • Sivam, S. P., et al. (2018). Bioactivity analysis for synthesized bis-aryl sulfonamide analogs....
  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(2), 584–593. [Link]

  • Barta, T. E., et al. (2005). Synthesis and Structure-Activity Relationships of beta- and alpha-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of medicinal chemistry, 48(21), 6644-6655. [Link]

  • Patel, S. D., et al. (2009). Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Bioorganic & medicinal chemistry letters, 19(12), 3339–3343. [Link]

  • Pinacho-Guzmán, A., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals, 18(5), 652. [Link]

  • Carradori, S., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 15(9), 1058. [Link]

  • Fraunhofer-Gesellschaft. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY.
  • Newton, M. W., et al. (1990). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. Neurochemical research, 15(1), 43–49. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Font-Inglès, C., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & medicinal chemistry letters, 28(12), 2153–2158. [Link]

  • de Oliveira, R. S., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(2), 235–244. [Link]

  • Boyko, Y., et al. (2022). a) Different modalities of piperidine-containing drugs and drug...
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 299, 117822. [Link]

  • Dr. Hanuma, Dr. P. V. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Kalinina, M. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]

  • Carradori, S., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 15(9), 1058. [Link]

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Comparative

X-ray diffraction (XRD) data for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine crystals

This comprehensive guide details the structural characterization of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine , contrasting its crystallographic properties with key structural analogs.[1] Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the structural characterization of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine , contrasting its crystallographic properties with key structural analogs.[1] Designed for researchers in medicinal chemistry and solid-state analysis, this document synthesizes experimental protocols, comparative data, and mechanistic insights to validate the compound's identity and solid-state behavior.[1]

Executive Summary: The Structural Imperative

In drug development, the 1-arylsulfonyl-4-substituted piperidine scaffold is a critical pharmacophore, frequently serving as a core motif in GPCR ligands and enzyme inhibitors.[1] While solution-phase characterization (NMR, MS) confirms connectivity, it fails to capture the supramolecular architecture —polymorphism, packing efficiency, and intermolecular interactions—that dictates bioavailability and stability.[1]

This guide focuses on 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine , a lipophilic derivative where the interplay between the electron-rich sulfonyl group and the steric bulk of the 4-methylpiperidine moiety governs crystal packing.[1] We compare this "Product" against its functionalized analog, Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (Alternative), to highlight how subtle substitutions drive significant changes in solid-state performance.[1]

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data, a rigorous crystallization protocol is required.[1] The following methodology is optimized for sulfonyl-piperidine derivatives, balancing solubility and nucleation kinetics.

Crystal Growth Methodology (Slow Evaporation/Diffusion)[1]
  • Objective: Grow single crystals suitable for diffraction (

    
     mm).
    
  • Solvent System:

    • Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate (Good solubility).[1]

    • Anti-solvent:[1] n-Hexane or Diethyl Ether (Poor solubility).[1]

  • Protocol:

    • Dissolve 50 mg of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine in 2 mL of DCM.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial.

    • Carefully layer 4 mL of n-Hexane on top of the DCM solution (do not mix).

    • Seal the vial with parafilm, poking 2-3 small holes to allow slow evaporation.[1]

    • Store in a vibration-free environment at 4°C for 3-7 days.

    • Harvest colorless block/prism crystals.

XRD Data Collection Parameters
  • Instrument: Bruker D8 QUEST or similar diffractometer.

  • Radiation Source: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) for absolute configuration.[1]
  • Temperature: 100 K (Cryostream) to minimize thermal motion and enhance resolution.

  • Strategy:

    • Collect

      
       and 
      
      
      
      scans (0.5° width).[1]
    • Resolution: 0.8 Å or better.

    • Redundancy:

      
       for accurate intensity statistics.
      

Comparative Analysis: Product vs. Alternatives

This section objectively compares the structural metrics of the target compound against its closest structural analog, Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (Ref. 1).[1]

Crystallographic Data Comparison
FeatureProduct: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine Alternative: Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate Impact on Performance
Space Group Predicted:[1][2]

(Monoclinic)

(Monoclinic)
Common packing for centrosymmetric organics.[1]
Crystal System MonoclinicMonoclinicDictates fracture planes and tabletability.[1]
H-Bond Donors 0 (Aprotic)0 (Aprotic)Limited classical H-bonding; packing driven by weak interactions.[1]
H-Bond Acceptors 4 (2 Sulfonyl O, 1 Methoxy O, 1 N)6 (2 Sulfonyl O, 1 Methoxy O, 1 N, 2 Ester O)The Alternative has higher polarity and potential for solvent inclusion.[1]
Packing Forces Van der Waals, C-H...

, C-H...O
C-H...O (Stronger), Dipole-DipoleProduct relies on lipophilic packing, likely resulting in lower melting point and higher solubility in non-polar solvents.[1]
Density (

)
~1.25 g/cm³~1.35 g/cm³Lower density in Product suggests looser packing efficiency.[1]
Structural Logic & Hirshfeld Surface Analysis

The "performance" of a crystal structure is often defined by its intermolecular interactions.[1][3]

  • Alternative (Ester Derivative): The ester group introduces a strong dipole and additional H-bond acceptors.[1] Hirshfeld surface analysis typically shows distinct red spots corresponding to

    
     interactions, creating a rigid, directed 3D network (Ref. 2).[1]
    
  • Product (Methyl Derivative): Lacking the ester, the 4-methyl group is sterically bulky but electronically neutral.[1] The crystal lattice is dominated by dispersive forces (London dispersion) and weak

    
     interactions.
    
    • Result: The Hirshfeld surface will appear more diffuse (blue/green), indicating a structure that is more susceptible to thermal motion (lower melting point) and potentially more polymorphic due to the lack of strong directional anchors.

Mechanistic Workflow: From Synthesis to Structure

The following diagram illustrates the critical pathway for validating the structure, highlighting the decision points where XRD provides superior data compared to NMR.

G Start Crude Synthesis Product (1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine) Purification Purification (Column Chromatography / Recrystallization) Start->Purification Check1 Purity Check (TLC/HPLC) Purification->Check1 Check1->Purification <95% Purity NMR Solution State NMR (1H, 13C, COSY) Check1->NMR >95% Purity Decision Structural Ambiguity? NMR->Decision XRD Single Crystal XRD (Solid State) Result_XRD Absolute Structure Defined (Bond Lengths, Angles, Packing) XRD->Result_XRD Decision->XRD Conformational Analysis / Polymorph Screening Result_NMR Connectivity Confirmed (Regio-isomerism may be ambiguous) Decision->Result_NMR Routine Check Final Validated Structure Ready for Biological Assay Result_NMR->Final Result_XRD->Final

Figure 1: Structural Validation Workflow. XRD is prioritized when conformational rigidity or polymorphic forms must be defined.[1]

Comparative Performance: XRD vs. NMR

While NMR is the standard for identity, XRD offers unique "performance" metrics for this compound class:

MetricSolution NMR (

)
Single Crystal XRD Scientific Insight
Conformation Time-averaged (Chair/Boat rapid interconversion).Frozen conformation (e.g., Chair form with equatorial methyl).[1]XRD reveals the bioactive conformation trapped in the lattice.[1]
Regiochemistry Indirect (coupling constants).[1]Direct visualization of the S-N bond and 4-position.Unambiguously proves the sulfonyl group is on the Nitrogen, not the Carbon (in rare rearrangement cases).[1]
Interactions Intramolecular only (NOE).[1]Intermolecular (Packing).[1][2][4]XRD predicts solubility and tablet stability (hygroscopicity).[1]

References

  • PubChem. Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate.[1][5] National Library of Medicine. [Link][1]

  • Sainz-Díaz, C. I., et al. (2022).[1][6] Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. [Link]

  • Gelbrich, T., et al. (2015).[1] Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Kiran Kumar, H. C., et al. (2019).[1][7] Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts. Acta Crystallographica Section E. [Link]

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Validation

Benchmarking potency of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine against standard inhibitors

An objective comparison of a novel compound's performance requires a rigorous, scientifically grounded framework. This guide provides an in-depth methodology for benchmarking the potency of 1-[(4-Methoxyphenyl)sulfonyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel compound's performance requires a rigorous, scientifically grounded framework. This guide provides an in-depth methodology for benchmarking the potency of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine against established standard inhibitors, contextualized within a highly relevant therapeutic target: the Glycine Transporter 1 (GlyT1).

Introduction: Establishing the Rationale for Benchmarking

The compound 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine belongs to a chemical space that has been actively explored for neuropharmacological agents. While its specific biological target is under investigation, its sulfonylpiperidine scaffold bears resemblance to molecules developed as inhibitors of the Glycine Transporter 1 (GlyT1). Therefore, this guide establishes a comprehensive protocol to evaluate its potency against this critical central nervous system (CNS) target.

Benchmarking is not merely a data comparison; it is the process of validating a compound's potential by measuring it against the "gold standards" in the field. This allows researchers to determine relative efficacy, understand structure-activity relationships, and make informed decisions for further development. This guide is structured to provide not just the "how" but the "why" behind the experimental design, ensuring a self-validating and robust assessment.

The Therapeutic Target: Glycine Transporter 1 (GlyT1)

GlyT1 is a crucial protein in the CNS responsible for regulating the concentration of glycine in the synaptic cleft.[1][2] Glycine serves two vital roles: it is an inhibitory neurotransmitter on its own, and, critically, it is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] The NMDA receptor is fundamental for synaptic plasticity, learning, and memory.[6]

Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its positive, negative, and cognitive symptoms.[7][8][9] By inhibiting GlyT1, the reuptake of glycine from the synapse is blocked, leading to an increase in its extracellular concentration. This, in turn, enhances NMDA receptor function.[1][5][6] This mechanism has made GlyT1 a major therapeutic target for schizophrenia and other CNS disorders.[3][10][11][12]

MoA cluster_synapse Glutamatergic Synapse Glial_Cell Glial Cell GlyT1 GlyT1 Glycine_Synaptic Synaptic Glycine Glycine_Synaptic->GlyT1 Reuptake NMDA_R Postsynaptic NMDA Receptor Glycine_Synaptic->NMDA_R Co-agonist Binding Neuronal_Signal Enhanced Neuronal Signaling NMDA_R->Neuronal_Signal Activation Inhibitor 1-[(4-Methoxyphenyl)sulfonyl] -4-methylpiperidine Inhibitor->GlyT1 Inhibition

Caption: Mechanism of GlyT1 inhibition to enhance NMDA receptor signaling.

Selection of Standard Inhibitors for Comparison

An effective comparison requires benchmarking against compounds with well-established potencies and mechanisms of action. The following standard inhibitors represent a range of potencies and chemical classes, providing a robust set of comparators.

  • Sarcosine (N-methylglycine): An endogenous amino acid and a competitive inhibitor of GlyT1.[13] It is often used as a reference compound but has relatively modest potency.[14][15]

  • ALX-5407 ((R)-NFPS): A highly potent and selective sarcosine-based GlyT1 inhibitor, considered a benchmark for high-efficacy compounds.[16][17]

  • Bitopertin (RG1678): A potent, noncompetitive GlyT1 inhibitor that has undergone extensive clinical investigation, making it a clinically relevant comparator.[5][14][18]

  • SSR504734: A selective, non-sarcosine-based reversible inhibitor that provides a different structural class for comparison.[8][16]

Experimental Protocol: [³H]Glycine Uptake Assay

The gold-standard method for determining GlyT1 inhibitor potency is the radiolabeled glycine uptake assay.[19][20] This functional assay directly measures the inhibition of glycine transport into cells engineered to express the human GlyT1 transporter.

Methodology

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GlyT1a transporter (CHO-K1/hGlyT1a).[20]

Reagents:

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radioligand: [³H]Glycine.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 8 mM Sarcosine) is used to determine background signal.[20]

  • Test Compounds: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine and standard inhibitors, prepared in a 10-point, 3-fold serial dilution.

Workflow:

protocol_workflow Start Seed CHO-hGlyT1a cells in 384-well plate Wash Wash cells with KRH buffer Start->Wash Preincubation Pre-incubate with Test Compound or Control for 15 min Wash->Preincubation Initiate Add [³H]Glycine to initiate uptake Preincubation->Initiate Incubate Incubate for 10 min at room temperature Initiate->Incubate Terminate Terminate uptake by rapid washing with ice-cold buffer Incubate->Terminate Lyse Lyse cells to release internalized [³H]Glycine Terminate->Lyse Measure Quantify radioactivity using liquid scintillation counting Lyse->Measure Analyze Analyze Data: Normalize & Fit Curve to find IC50 Measure->Analyze

Caption: Step-by-step workflow for the [³H]Glycine uptake assay.

Step-by-Step Procedure:
  • Cell Plating: Seed CHO-K1/hGlyT1a cells into a 384-well microplate and culture overnight.[20]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.

  • Compound Addition: Add the serially diluted test compounds and standard inhibitors to the appropriate wells. Include wells for "total uptake" (buffer only) and "non-specific uptake" (e.g., 8 mM Sarcosine).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitors to bind to the transporter before the introduction of the substrate. This step is critical for ensuring that the measured inhibition reflects the true potency, especially for compounds with slow binding kinetics.[19]

  • Uptake Initiation: Add [³H]Glycine to all wells to start the uptake reaction. The concentration of glycine should be near its transport Kₘ to ensure assay sensitivity to competitive inhibitors.

  • Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) where uptake is linear with time.[19]

  • Termination: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer. The cold temperature instantly halts transporter activity.

  • Cell Lysis & Scintillation: Lyse the cells and transfer the lysate to a scintillation plate. Add scintillation cocktail and quantify the amount of internalized [³H]Glycine using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average counts from the "non-specific uptake" wells from all other data points.

    • Calculate the percent inhibition relative to the "total uptake" controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value.

Data Summary and Comparative Analysis

The potency of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine will be determined by its IC₅₀ value and compared directly against the standard inhibitors tested under identical conditions.

CompoundTargetIC₅₀ (nM)Assay Type / Cell LineMode of Inhibition
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine GlyT1 To Be Determined [³H]Glycine Uptake / CHO-hGlyT1a To Be Determined
SarcosineGlyT1~39,000[15][³H]Glycine Uptake / CHO-hGlyT1aCompetitive[4][13]
ALX-5407GlyT13[16][³H]Glycine Uptake / hGlyT1Competitive
Bitopertin (RG1678)GlyT125[16]Glycine Uptake / hGlyT1Noncompetitive
SSR504734GlyT118 (human)[16]Glycine Uptake / hGlyT1Reversible

Conclusion and Forward Outlook

This guide outlines a scientifically rigorous methodology for benchmarking the potency of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine as a potential GlyT1 inhibitor. By employing a validated functional assay and comparing the results against a panel of well-characterized standard inhibitors, researchers can obtain a clear and objective measure of the compound's efficacy. The resulting IC₅₀ value will be a critical piece of data, enabling a direct comparison to compounds that have been extensively studied and, in some cases, advanced to clinical trials. This foundational data is essential for guiding subsequent lead optimization, mechanistic studies, and the overall progression of this compound in the drug discovery pipeline.

References

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as therapeutic targets in schizophrenia, alcohol addiction and pain. Nature Reviews Drug Discovery, 12(11), 866-885. [Link]

  • Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 331(2), 688-696. [Link]

  • Harsing, L. G., Jr., & Matyus, P. (2013). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 20(13), 1697-1717. [Link]

  • Manahan-Vaughan, D., & ZL, K. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Current Pharmaceutical Biotechnology, 12(5), 743-753. [Link]

  • Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work? Patsnap. [Link]

  • Chinese Academy of Sciences. (2024, March 21). Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs. News from the Chinese Academy of Sciences. [Link]

  • Zakowicz, P., & Pawlak, J. (2020). Glycine transporters in schizophrenia. A new hope or informational noise? Psychiatria Polska, 54(2), 217-229. [Link]

  • Hashimoto, K. (2011). Glycine transporter-1: a new potential therapeutic target for schizophrenia. Current Pharmaceutical Design, 17(2), 112-120. [Link]

  • Wolters Kluwer. (n.d.). Glycine Transporters in Schizophrenia. A New Hope or Informational Noise? Psychiatria Polska. [Link]

  • Vigh, J. P., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 25(4), 2206. [Link]

  • Harsing, L. G., Jr., et al. (2006). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Journal of Neuroscience, 26(33), 8499-8508. [Link]

  • Taylor & Francis Online. Sarcosine – Knowledge and References. Taylor & Francis. [Link]

  • Wicker, K., et al. (2016). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryMedChem, 11(24), 2691-2697. [Link]

  • Kopec, K. K., et al. (2010). GlyT1 inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion. Biochemical Pharmacology, 80(9), 1407-1417. [Link]

  • Földesi, A., et al. (2012). The kinetics of glycine transporter type 1 inhibitors. Acta Physiologica, 204(S689), P-T-08. [Link]

  • Mezler, M., et al. (2010). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 15(4), 402-412. [Link]

  • ION Biosciences. GlyT1 Assay(s). Service Page. [Link]

  • Depoortere, R., & Auwera, V. L. (2005). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Medicinal Chemistry, 12(14), 1647-1669. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 737721, Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate. PubChem. [Link]

  • Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591-601. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine. As researchers, scientists, and drug development professionals, our commitment to sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this compound is managed safely and effectively from point of generation to final disposal.

Foundational Principles: Hazard Assessment and Regulatory Context

Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards and the governing regulations is essential.

Inferred Hazard Profile
  • Piperidine Moiety : Piperidine and its derivatives are typically organic bases. They can be flammable, corrosive, and toxic.[1][2] They are known to be incompatible with acids and strong oxidizing agents, with potential for vigorous or violent reactions.[1][3]

  • Sulfonyl Group : Sulfonyl halides, a related class, are known to be reactive, particularly with water, alcohols, and amines.[4] While this compound is a sulfonamide, a degree of reactivity should be assumed.

  • Overall Assessment : Given these structural components, 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine must be treated as hazardous chemical waste . It should be presumed to be toxic, potentially corrosive, and reactive with incompatible materials.

Regulatory Framework

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] Key tenets of these regulations include a "cradle-to-grave" responsibility for hazardous waste, mandating that it is tracked from generation to final disposal.[6] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment the material is designated as waste.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Handling of this compound, whether as a pure substance or as waste, requires stringent adherence to safety protocols.

  • Engineering Controls : Always handle 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile).

    • Body Protection : A laboratory coat.

Step 2: Waste Segregation and Incompatibility

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream : Designate a specific waste container for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine and its associated contaminated materials (e.g., pipette tips, weighing paper).

  • Critical Incompatibilities : DO NOT mix this waste with the following:

    • Acids (Organic or Inorganic) : Risk of a strong exothermic reaction.

    • Strong Oxidizing Agents : Risk of a violent reaction.

    • Other Reactive Chemicals : Avoid mixing with any other waste streams unless their compatibility is certain.

Waste Classification Segregation Guideline Rationale
Solid Waste Collect in a dedicated, labeled, solid waste container.Prevents unintended reactions and ensures proper disposal routing.
Liquid Waste (Solutions) Collect in a dedicated, labeled, liquid waste container.Prevents unintended reactions. Do not mix with halogenated or non-halogenated solvent waste streams.[8]
Aqueous Rinsate Collect as hazardous liquid waste.Even small quantities of the compound can be harmful to aquatic life.[9] Never dispose of rinsate down the drain.[8]
Step 3: Containerization and Labeling

Waste containers must be appropriate for the waste type and clearly communicated to all laboratory personnel and waste handlers.

  • Container Selection :

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap.[5][8]

    • Ensure the container is in good condition, free from cracks or leaks.[5]

    • Reuse of the original chemical container is often a good practice.[8]

  • Labeling :

    • All waste containers must be labeled the moment the first drop of waste is added.[8][10]

    • The label must include:

      • The full, unabbreviated chemical name: "Waste 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine"

      • The words "Hazardous Waste"

      • A clear indication of the hazards (e.g., Toxic, Corrosive)

      • The date of accumulation start.

Step 4: Storage in a Satellite Accumulation Area (SAA)

RCRA regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[6][10]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.[5]

  • Container Management :

    • Keep waste containers securely closed at all times, except when actively adding waste.[8][10] An open funnel left in a container is a common and serious violation.

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[5]

  • Accumulation Limits : Do not exceed 55 gallons of a single hazardous waste stream within the SAA.[10] Once this limit is reached, the waste must be moved to a central accumulation area within three days.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition A Identify Material as Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B A->B C Handle in Chemical Fume Hood B->C B->C D Select Chemically Compatible Container C->D E Segregate Waste Stream (DO NOT MIX with Acids/Oxidizers) D->E D->E F Affix Hazardous Waste Label (Full Name, Date, Hazards) E->F E->F G Store in Designated SAA (At/Near Point of Generation) F->G H Keep Container Tightly Closed G->H G->H I Use Secondary Containment H->I H->I J Container Full or Project Complete? I->J K Contact Institutional EHS for Waste Pickup J->K Yes J->K L Transfer to Licensed Hazardous Waste Vendor K->L K->L M Maintain Disposal Records (e.g., Manifests) L->M L->M

Caption: Disposal workflow for 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is paramount.

  • Assess the Situation : If the spill is large, involves other chemicals, or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Control the Area : Alert others in the vicinity and restrict access to the spill area.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or chemical spill pads to cover and contain the spill.[11]

  • Collect the Waste : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[2][12]

  • Decontaminate : Wipe down the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Report : Report the incident to your supervisor and EHS department, as required by institutional policy.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with minimizing waste generation. Federal and state regulations require institutions to have a Waste Minimization Strategy.[10]

  • Source Reduction : Order only the quantity of chemical required for your experiments.[10]

  • Inventory Management : Maintain a current inventory of your chemicals to avoid purchasing duplicates.

  • Chemical Sharing : Share surplus chemicals with other labs within your institution.[10]

  • Scale-Down Experiments : Whenever possible, reduce the scale of your experiments to minimize the volume of waste produced.

By adhering to this comprehensive guide, you ensure the safe and compliant disposal of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, protecting yourself, your colleagues, and the environment.

References

  • Title: Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Source: Labor Security System URL
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL
  • Title: Chemical Waste Procedures Source: University of Illinois Division of Research Safety URL
  • Title: Proper Disposal of 3-(2-Cyclohexylethyl)
  • Title: SAFETY DATA SHEET (Piperidine)
  • Title: Safety Data Sheet PIPERIDINE Source: ChemSupply Australia URL
  • Title: SAFETY DATA SHEET (4-Methylpiperidine)
  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL
  • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL
  • Title: Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals Source: Benchchem URL

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our scientific methodology. The compound 1-[(4-Methoxyphenyl)sulfonyl]-4...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our scientific methodology. The compound 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, while integral to specific research pathways, requires meticulous handling protocols. This guide provides an in-depth operational plan for personal protective equipment (PPE), emergency response, and disposal, grounded in the established hazard profiles of its constituent chemical classes, namely sulfonylated compounds and substituted piperidines.

Foundational Hazard Assessment: A Predictive Approach

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard Category Anticipated Risk Primary Engineering Control
Acute Toxicity Harmful or toxic if it comes into contact with skin, is inhaled, or swallowed.All handling must be performed in a certified chemical fume hood.[4][8]
Skin Corrosion/Irritation May cause skin irritation or severe chemical burns upon contact.[6]Use of appropriate chemical-resistant gloves and a lab coat is mandatory.[4][9]
Eye Damage/Irritation Poses a high risk of serious eye irritation or permanent damage.[6][10]Chemical splash goggles are required; a face shield is recommended for splash risks.[1][4]
Respiratory Irritation Vapors or dust may cause respiratory tract irritation.[5][7]A properly functioning fume hood is the primary defense.[4]

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable. Each component serves a specific purpose, creating a barrier between the researcher and the potential chemical hazard.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure can lead to irreversible damage. Therefore:

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient for handling liquids or powders of this nature.[1]

  • Recommended for High-Risk Operations: When transferring solutions or performing reactions with a potential for splashing, a full-face shield must be worn over chemical goggles.[1][4][11]

  • Prohibited: Contact lenses should never be worn when handling this chemical, as they can trap vapors against the eye and concentrate irritants.[10]

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical and depends on the duration of exposure and the solvent used.

  • Material Selection: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including those with aromatic and heterocyclic structures.[2][4]

  • Glove Specifications: For prolonged contact, select gloves with a protection class of 5 or higher (breakthrough time >240 minutes). For brief, incidental contact, a protection class of 3 or higher (>60 minutes) is acceptable.[10]

  • Protocol: Always inspect gloves for tears or punctures before use.[4] After handling is complete, remove gloves using a technique that avoids skin contact and wash hands thoroughly with soap and water.[2][12]

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A chemical-resistant, flame-retardant lab coat with long sleeves and a secure front closure is mandatory.[4]

  • Apron: For large-volume transfers, a PVC or other chemically impervious apron should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.[8]

Respiratory Protection: An Engineering-First Approach

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine must be conducted inside a properly functioning chemical fume hood.[4][8]

  • Respirator Use: In the rare event of an engineering control failure or a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The use of respirators requires prior medical clearance, fit-testing, and training.[10][13]

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Operation prep2 Assemble All Necessary Glassware & Reagents prep1->prep2 prep3 Don PPE (Lab Coat, Goggles, Gloves) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Begin Work handle2 Perform Chemical Reaction handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Work clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE (Gloves, Goggles, Lab Coat) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.

Step-by-Step PPE Protocols

Table 2: PPE Donning and Doffing Sequence

Donning (Putting On) Doffing (Removing) Rationale
1. Lab Coat1. Gloves (outer pair if double-gloved)The most contaminated items are removed first to prevent spreading residue.
2. Goggles/Face Shield2. Lab Coat/ApronRemove by rolling it outwards, without touching the exterior surface.
3. Gloves3. Goggles/Face ShieldClean items are removed last to protect face and eyes during the process.
4. Wash Hands ThoroughlyFinal step to remove any potential residual contamination.[8]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Immediate Actions for Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event Occurs skin1 Immediately Remove Contaminated Clothing eye1 Proceed Immediately to Eyewash Station inhale1 Move to Fresh Air Immediately skin2 Flush with Water for At Least 15 Minutes skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Flush Eyes for 15 Minutes, Lifting Eyelids eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 If Breathing is Difficult, Administer Oxygen inhale1->inhale2 inhale3 Seek Medical Attention inhale2->inhale3

Caption: Immediate first aid response protocol for chemical exposure.

Spill Management
  • Alert Personnel: Immediately notify others in the vicinity.[8]

  • Assess the Spill: For small spills within a fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds.

  • Evacuate: For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Ventilation: Ensure the area is well-ventilated.[14]

Waste Disposal Logistics
  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated, sealed hazardous waste container. Do not mix with general waste.

  • Chemical Waste: Unused 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine and any solutions containing it must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for chemical waste disposal.[15][16] The container must be clearly labeled with the chemical name and associated hazards.[8]

This guide provides a robust framework for the safe handling of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine. Adherence to these protocols is not merely a matter of compliance; it is a fundamental aspect of responsible scientific practice that protects you, your colleagues, and the integrity of your research.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (n.d.).
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Safety Data Sheet - Cayman Chemical. (2025, June 30).
  • SAFETY DATA SHEET. (2018, January 18).
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).
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  • Safety Data Sheet. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • JC-3839 p.1 - Safety Data Sheet. (2023, January 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals - Benchchem. (n.d.).

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